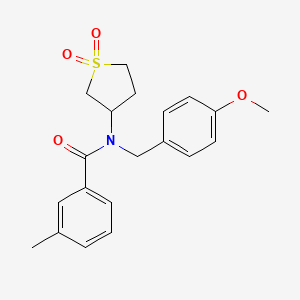
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-methylbenzamide” is a synthetic organic compound that may have potential applications in various fields such as chemistry, biology, medicine, and industry. The compound’s structure includes a benzamide core, a methoxybenzyl group, and a dioxidotetrahydrothiophenyl moiety, which may contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-methylbenzamide” likely involves multiple steps, including the formation of the benzamide core, the introduction of the methoxybenzyl group, and the incorporation of the dioxidotetrahydrothiophenyl moiety. Common synthetic routes may include:
Formation of Benzamide Core: This step may involve the reaction of a suitable amine with a benzoyl chloride derivative under basic conditions.
Introduction of Methoxybenzyl Group: This step may involve the alkylation of the benzamide core with a methoxybenzyl halide in the presence of a base.
Incorporation of Dioxidotetrahydrothiophenyl Moiety: This step may involve the oxidation of a tetrahydrothiophene derivative to form the dioxidotetrahydrothiophenyl group, followed by its attachment to the benzamide core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
“N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-methylbenzamide” may undergo various types of chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophenyl moiety may undergo further oxidation under specific conditions.
Reduction: The compound may be reduced to form different derivatives.
Substitution: The methoxybenzyl group may be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing Agents: Such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: Such as alkyl halides, acyl halides, or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, reduction may yield amine derivatives, and substitution may yield various functionalized benzamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes or as a potential therapeutic agent.
Medicine: As a candidate for drug development or as a pharmacological tool.
Industry: As an intermediate in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-methylbenzamide” would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological pathways.
Interaction with Receptors: Modulating receptor activity to elicit a physiological response.
Alteration of Cellular Processes: Affecting cellular signaling, gene expression, or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-methylbenzamide” may include other benzamide derivatives, methoxybenzyl compounds, and dioxidotetrahydrothiophene analogs.
Eigenschaften
Molekularformel |
C20H23NO4S |
|---|---|
Molekulargewicht |
373.5 g/mol |
IUPAC-Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-3-methylbenzamide |
InChI |
InChI=1S/C20H23NO4S/c1-15-4-3-5-17(12-15)20(22)21(18-10-11-26(23,24)14-18)13-16-6-8-19(25-2)9-7-16/h3-9,12,18H,10-11,13-14H2,1-2H3 |
InChI-Schlüssel |
SFDJWFLHRFLVGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC=C(C=C2)OC)C3CCS(=O)(=O)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl 8-methyl-6-(3-nitrophenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11593106.png)
![2-methoxyethyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11593113.png)
![3-amino-7,7-dimethyl-2-(morpholine-4-carbonyl)-4-phenyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B11593118.png)
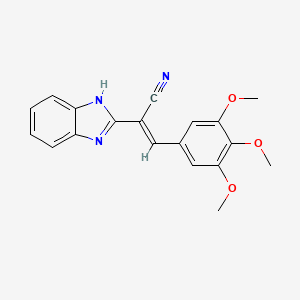
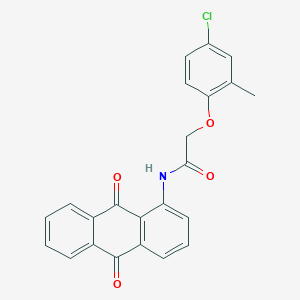
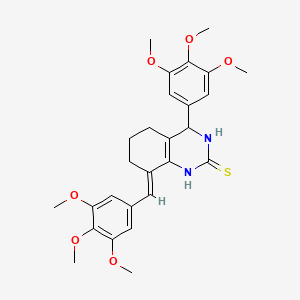
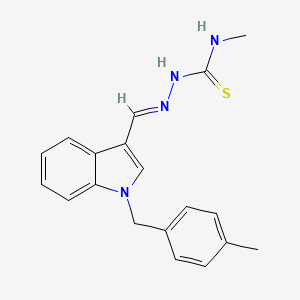
![(5Z)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11593135.png)


![11-[4-(benzyloxy)-3-methoxyphenyl]-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11593163.png)
![benzyl 6-[4-(acetyloxy)-3-ethoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11593168.png)
![(5Z)-3-cyclohexyl-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11593174.png)
![(2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B11593177.png)
